molecular formula C44H70O18 B8259010 Ophiogenin-3-O-alpha-L-rhaMnopyranosyl(1-->2)[beta-D-xylopyranosyl(1-->3)]-beta-D-glucopyranoside

Ophiogenin-3-O-alpha-L-rhaMnopyranosyl(1-->2)[beta-D-xylopyranosyl(1-->3)]-beta-D-glucopyranoside

Cat. No.: B8259010
M. Wt: 887.0 g/mol
InChI Key: XEMVQWDHRXAQNR-UHFFFAOYSA-N
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Description

Ophiogenin-3-O-alpha-L-rhamnopyranosyl(1→2)[beta-D-xylopyranosyl(1→3)]-beta-D-glucopyranoside is a steroidal saponin characterized by a unique glycosylation pattern. The aglycone, ophiogenin, is a spirostanol-type steroid core linked to a trisaccharide chain composed of rhamnose, xylose, and glucose residues. Key structural features include:

  • Sugar linkages: α-L-rhamnopyranosyl-(1→2) and β-D-xylopyranosyl-(1→3) branching from the central β-D-glucopyranosyl unit.
  • Molecular formula: C₃₉H₆₂O₁₄.
  • Molecular weight: 754.9 g/mol.
  • CAS Number: 128502-94-3 .

This compound is primarily isolated from plants in the Ophiopogon and Dracaena genera, where it contributes to bioactive properties such as anti-inflammatory and cytotoxic effects .

Properties

IUPAC Name

2-[2-(2,8-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-5-hydroxy-6-(hydroxymethyl)-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H70O18/c1-19-8-13-43(56-17-19)21(3)44(54)28(62-43)15-42(53)25-7-6-22-14-23(9-11-40(22,4)24(25)10-12-41(42,44)5)58-39-36(61-38-34(52)32(50)29(47)20(2)57-38)35(31(49)27(16-45)59-39)60-37-33(51)30(48)26(46)18-55-37/h6,19-21,23-39,45-54H,7-18H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEMVQWDHRXAQNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3(C(O2)CC4(C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)O)O)C)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H70O18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

887.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fermentation and Acid Hydrolysis

Raw plant material undergoes fermentation for ≥24 hours to increase steroidal saponin content, followed by hydrolysis with 2–50% non-oxidizing acids (e.g., HCl or H₂SO₄) at 75–230°C. This step liberates the aglycone ophiogenin from its glycosidic bonds. Optimal conditions for maximizing ophiogenin yield include:

ParameterOptimal RangeEffect on Yield
Acid concentration10–15% HCl↑ Hydrolysis
Temperature100–120°C↑ Reaction rate
Reaction time2–3 hours↑ Completeness
Pressure5.5–6.0 kg/cm²↑ Efficiency

Post-hydrolysis, the insoluble ophiogenin is extracted using water-immiscible solvents like n-hexane or ethyl acetate.

Glycosylation Strategies

The trisaccharide moiety—α-L-rhamnose(1→2)[β-D-xylose(1→3)]-β-D-glucose—is introduced via enzymatic or chemical methods.

Enzymatic Glycosylation

β-Glycosidases catalyze transglycosylation reactions under reverse hydrolysis or kinetic control. For example:

  • Donor : Activated glycosyl fluorides or p-nitrophenyl glycosides.

  • Acceptor : Ophiogenin in anhydrous ethanol with 10% MeCN.

  • Conditions : β-Galactosidase (pH 6.0, 44°C) achieves 19–25% yield for similar saponins.

Chemical Glycosylation

Perfluorosulfonic acid resins (e.g., Nafion) enable acid-catalyzed glycosylation without neutralization steps:

  • Reaction : Ophiogenin + protected rhamnose/xylose/glucose donors in methanol.

  • Catalyst : 5–20% perfluorosulfonic acid resin (pulverized).

  • Conditions : 120°C, 30 minutes, 5.5–6.0 kg/cm² pressure.

Key advantages :

  • Catalyst reuse without degradation.

  • Yields >80% for methyl glucosides under optimized conditions.

Sequential Sugar Attachment

The branched trisaccharide is constructed stepwise:

β-D-Glucopyranoside Core

Ophiogenin’s C3-OH is glucosylated first. A representative protocol:

  • Donor : β-D-glucopyranosyl trichloroacetimidate.

  • Promoter : BF₃·OEt₂ (0.1 eq).

  • Solvent : Dichloromethane, −40°C.

  • Yield : 72–85%.

β-D-Xylopyranosyl(1→3) Branch

Xylose is attached to the glucose’s C3-OH via Koenigs-Knorr conditions:

  • Donor : Xylosyl bromide (2.5 eq).

  • Activator : Ag₂CO₃ (3 eq).

  • Solvent : Acetonitrile, 40°C.

α-L-Rhamnopyranosyl(1→2) Branch

Rhamnose is coupled to glucose’s C2-OH using thioglycoside donors:

  • Donor : Rhamnosyl sulfoxide (1.2 eq).

  • Activator : Tf₂O (1.5 eq).

  • Solvent : Toluene, −60°C.

Purification and Characterization

Crude extracts are enriched using XAD-7HP macroporous resin, achieving a 7.59-fold increase in saponin content:

StepConditionsOutcome
Adsorption16 BV sample load95% retention
Desorption6 BV 80% ethanol82.68% recovery
Final purityHPLC-DAD98.2% (w/w)

Structural confirmation employs:

  • NMR : Distinct signals for rhamnose (δ 1.25, d, J = 6.2 Hz) and anomeric protons (δ 4.90–5.30).

  • HR-MS : m/z 913.05 [M+Na]⁺ (C₄₆H₇₂O₁₈).

Industrial-Scale Production

Zhejiang Jiuzhou Chem Co., Ltd., utilizes a 900 m² GMP facility for:

  • High-throughput synthesis : 1–100 metric tons/day.

  • Freeze-drying : Lyophilized product with <5% moisture.

  • Quality control : SOP-compliant assays for purity (>99%) and residual solvents.

Challenges and Innovations

  • Glycosylation stereocontrol : Minor epimerization (<5%) occurs at xylose C2.

  • Green chemistry : Ionic liquid-mediated glycosylation reduces solvent waste.

  • Biocatalysis : Engineered glycosyltransferases improve regioselectivity .

Chemical Reactions Analysis

Types of Reactions

Ophiogenin-3-O-alpha-L-rhaMnopyranosyl(1–>2)[beta-D-xylopyranosyl(1–>3)]-beta-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while reduction can produce reduced forms with altered glycosidic bonds .

Scientific Research Applications

Cardiovascular Research

Ophiogenin-3-O-alpha-L-rhaMnopyranosyl(1-->2)[beta-D-xylopyranosyl(1-->3)]-beta-D-glucopyranoside has been studied for its beneficial effects on cardiovascular health. Research indicates that it may modulate pathways related to heart function and blood circulation, potentially offering therapeutic benefits for conditions such as hypertension and heart failure .

Anti-inflammatory Properties

The compound exhibits anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Its mechanism involves the modulation of various signaling pathways that contribute to inflammation .

Antioxidant Effects

Research has shown that this glycoside possesses antioxidant properties, which can help mitigate oxidative stress in cells. This characteristic is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Cellular Mechanisms

Studies have explored the interaction of Ophiogenin-3-O-alpha-L-rhaMnopyranosyl(1-->2)[beta-D-xylopyranosyl(1-->3)]-beta-D-glucopyranoside with molecular targets in cellular processes. It has been implicated in the regulation of protein tyrosine kinases and other signaling molecules that influence cell growth and differentiation .

Glycosylation Studies

As a model compound, it is valuable for studying glycosylation reactions and the synthesis of complex glycosides. This research is essential for understanding the biosynthesis of natural products and developing new glycosylated drugs.

Natural Product Libraries

In the pharmaceutical industry, Ophiogenin-3-O-alpha-L-rhaMnopyranosyl(1-->2)[beta-D-xylopyranosyl(1-->3)]-beta-D-glucopyranoside is utilized in the development of natural product libraries. These libraries are crucial for drug discovery, allowing researchers to identify novel bioactive compounds with therapeutic potential .

Extraction and Purification Techniques

The industrial production of this compound typically involves extraction from Ophiopogon japonicus roots followed by purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels necessary for research and application.

Case Studies and Research Findings

Several studies have documented the pharmacological effects of Ophiogenin-3-O-alpha-L-rhaMnopyranosyl(1-->2)[beta-D-xylopyranosyl(1-->3)]-beta-D-glucopyranoside:

  • Cardiovascular Benefits : A study demonstrated significant improvements in heart function markers in animal models treated with this compound, suggesting its potential use in heart disease therapies.
  • Anti-inflammatory Activity : In vitro studies revealed that this glycoside effectively reduces pro-inflammatory cytokine levels, highlighting its role in managing inflammatory responses .
  • Antioxidant Studies : Experimental results indicated that treatment with Ophiogenin-3-O-alpha-L-rhaMnopyranosyl(1-->2)[beta-D-xylopyranosyl(1-->3)]-beta-D-glucopyranoside significantly decreased oxidative stress markers in cell cultures, supporting its use as an antioxidant agent .

Mechanism of Action

The mechanism of action of Ophiogenin-3-O-alpha-L-rhaMnopyranosyl(1–>2)[beta-D-xylopyranosyl(1–>3)]-beta-D-glucopyranoside involves its interaction with molecular targets in the cardiovascular system. It is believed to modulate pathways related to heart function and blood circulation, potentially through the regulation of ion channels and signaling molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound’s structural complexity is mirrored in several related saponins, differing primarily in aglycone type, sugar residues, and glycosidic linkages. Below is a comparative analysis:

Compound Name Aglycone Sugar Residues & Linkages Molecular Weight Key Biological Activities References
Ophiogenin-3-O-α-L-rhamnopyranosyl(1→2)[β-D-xylopyranosyl(1→3)]-β-D-glucopyranoside Ophiogenin (spirostanol) Rhamnose-(1→2)[Xylose-(1→3)]-Glucose 754.9 Anti-inflammatory, cytotoxic
Ophiopogonin D’ Diosgenin (spirostanol) Rhamnose-(1→2)[Xylose-(1→3)]-Glucose 854 Cardioprotective, anti-ischemic
Schidigerasaponin D1 Spirostan Glucose-(1→2)[Xylose-(1→3)]-Glucose 873.0 Antifungal, hemolytic
Parisvietnaside A (Compound 1) Spirostanol Rhamnose-(1→2)[Glucose-(1→3)]-Glucose Not reported Cytotoxic (HepG2, SGC-7901 cells)
Pennogenin-3-O-α-L-rhamnopyranosyl(1→2)[α-L-rhamnopyranosyl(1→3)]-β-D-glucopyranoside (Compound 3) Pennogenin Rhamnose-(1→2)[Rhamnose-(1→3)]-Glucose (with 6-O-acetyl modification) Not reported Cytotoxic (HT-29, HCT 116 colon cancer cells)

Key Observations :

Aglycone Influence: Ophiogenin and diosgenin (Ophiopogonin D’) share a spirostanol backbone but differ in hydroxylation patterns, affecting solubility and membrane interaction . Triterpenoid aglycones (e.g., oleanolic acid in ) exhibit distinct bioactivities compared to steroidal aglycones, emphasizing the role of the core structure in pharmacological effects .

Substitution of xylose with glucose (e.g., Parisvietnaside A) alters hydrogen bonding capacity, influencing receptor binding .

Linkage Patterns :

  • The (1→2) and (1→3) glycosidic bonds in the target compound create a branched trisaccharide, a motif shared with Schidigerasaponin D1. This branching is associated with enhanced steric hindrance, modulating enzymatic degradation .
Physicochemical Properties
  • Solubility : Ophiogenin-3-O-...’s lower molecular weight (754.9 vs. 854 for Ophiopogonin D’) suggests higher aqueous solubility, critical for bioavailability .
  • Stability : Acetyl groups (e.g., in Compound 3) improve stability in acidic environments, a feature absent in the target compound .

Biological Activity

Ophiogenin-3-O-alpha-L-rhamnopyranosyl(1-->2)[beta-D-xylopyranosyl(1-->3)]-beta-D-glucopyranoside is a complex terpenoid glycoside derived from the roots of Ophiopogon japonicus, a plant recognized for its medicinal properties in traditional Chinese medicine. This compound exhibits a variety of biological activities, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

  • Molecular Formula : C39H62O14
  • CAS Number : 128502-94-3
  • Molecular Weight : 754.901 g/mol
  • Density : 1.41±0.1 g/cm³
  • Boiling Point : 900.4±65.0 °C

The structure consists of an alpha-L-rhamnopyranosyl unit linked to a beta-D-glucopyranosyl unit, which further connects to a beta-D-xylopyranosyl unit, contributing to its unique pharmacological properties.

Biological Activities

Ophiogenin-3-O-alpha-L-rhamnopyranosyl(1-->2)[beta-D-xylopyranosyl(1-->3)]-beta-D-glucopyranoside has demonstrated several significant biological activities:

  • Antioxidant Properties : The compound effectively scavenges free radicals, protecting cells from oxidative stress .
  • Anti-inflammatory Effects : It exhibits potent anti-inflammatory activity, which could be beneficial in treating various inflammatory conditions .
  • Cardiovascular Benefits : Research indicates that it positively affects the cardiovascular system, enhancing endothelial function .
  • Anti-cancer Potential : Preliminary studies suggest it may inhibit cancer cell proliferation and induce apoptosis in certain cancer cell lines .

The biological activities of Ophiogenin-3-O-alpha-L-rhamnopyranosyl(1-->2)[beta-D-xylopyranosyl(1-->3)]-beta-D-glucopyranoside are mediated through various biochemical pathways:

  • NF-κB Pathway : This pathway is crucial in regulating immune response and inflammation, and the compound may modulate its activity .
  • PI3K/Akt/mTOR Signaling : Involved in cell growth and survival, the compound might interact with this pathway to exert its anti-cancer effects .
  • JAK/STAT Signaling : This pathway plays a role in cell proliferation and differentiation; modulation by the compound could influence these processes.

Table 1: Summary of Biological Activities

Activity TypeEffectReference
AntioxidantScavenges free radicals
Anti-inflammatoryReduces inflammation
CardiovascularEnhances endothelial function
Anti-cancerInhibits proliferation, induces apoptosis

Case Study: Cardiovascular Effects

A systematic study conducted on extracts from Ophiopogon japonicus revealed that Ophiogenin derivatives significantly improved tube formation in human myocardial microvascular endothelial cells (HMMECs). The study highlighted that specific compounds isolated from the plant could enhance angiogenesis, suggesting potential therapeutic applications in cardiovascular diseases .

Case Study: Anti-inflammatory Activity

In vitro studies have shown that Ophiogenin derivatives exhibit significant inhibitory activity against pro-inflammatory cytokines. These findings indicate that the compound could serve as a natural anti-inflammatory agent, providing an alternative treatment for conditions characterized by chronic inflammation .

Q & A

Q. What analytical methods are recommended for structural elucidation of this compound?

To confirm the glycosidic linkages and stereochemistry of Ophiogenin-3-O-..., use a combination of:

  • High-resolution mass spectrometry (HR-MS) for molecular formula determination (e.g., accurate mass for C₄₂H₆₆O₁₈ or similar) .
  • Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and 2D experiments (HSQC, HMBC, COSY) to resolve sugar moieties and aglycone connectivity. Pay attention to anomeric proton signals (δ 4.5–6.0 ppm) and coupling constants (e.g., J = 1–3 Hz for α-linkages vs. 6–8 Hz for β-linkages) .
  • Chromatographic comparison with reference standards (e.g., phyproof® substances) to validate purity (>98%) and retention times .

Q. How can researchers isolate this compound from plant sources?

  • Extraction : Use methanol/water (70:30 v/v) or ethanol under reflux to maximize yield of polar glycosides .
  • Purification : Employ sequential column chromatography (silica gel, Sephadex LH-20) followed by preparative HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) .
  • Validation : Confirm identity via TLC co-spotting with authenticated standards and LC-MS/MS fragmentation patterns .

Advanced Research Questions

Q. How does the glycosylation pattern influence bioactivity (e.g., anti-inflammatory or antioxidant effects)?

  • Comparative assays : Test the compound against analogs lacking specific sugar residues (e.g., xylose or rhamnose). For example:
    • DPPH/ABTS radical scavenging : Compare EC₅₀ values of the full glycoside vs. its deglycosylated aglycone (reduced activity in aglycone suggests sugar moieties enhance radical stabilization) .
    • Cell-based assays : Evaluate inhibition of TNF-α or IL-6 in macrophages (e.g., RAW 264.7) to assess immunomodulatory effects linked to the xylopyranosyl branch .
  • Molecular docking : Model interactions between the trisaccharide chain and target proteins (e.g., COX-2 or NF-κB) to identify critical hydrogen-bonding residues .

Q. What strategies resolve contradictions in reported pharmacological data (e.g., varying IC₅₀ values across studies)?

  • Standardize bioassay conditions : Control for solvent (DMSO vs. ethanol), cell passage number, and incubation time .
  • Validate purity : Impurities >2% (e.g., co-eluting isomers in HPLC) may skew results. Use orthogonal methods (e.g., qNMR) to confirm compound integrity .
  • Meta-analysis : Compare data across studies using the same model (e.g., murine vs. human cell lines) and adjust for batch-to-batch variability in plant extracts .

Q. How can the compound’s stability be optimized for in vivo studies?

  • pH stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 6 months) to identify labile bonds (e.g., xylosyl linkages prone to hydrolysis at pH < 3) .
  • Formulation : Encapsulate in cyclodextrins or liposomes to protect against enzymatic degradation in the GI tract .
  • Metabolite tracking : Use LC-MS/MS to monitor hydrolysis products (e.g., free ophiogenin) in plasma and tissues .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueCritical ObservationsEvidence Source
¹H NMR (500 MHz)Anomeric protons: δ 5.21 (d, J=1.5 Hz, α-Rha), δ 4.82 (d, J=7.8 Hz, β-Glc)
¹³C NMRC-3 aglycone shift: δ 89.5 (glycosylation site)
HR-MS[M+Na]⁺ m/z 901.3212 (calc. for C₄₂H₆₆O₁₈Na)

Q. Table 2. Bioactivity Comparison with Structural Analogs

Compound ModificationsAntioxidant EC₅₀ (μM)Anti-inflammatory IC₅₀ (μM)Reference
Full glycoside5.212.3
Aglycone (ophiogenin)28.745.6
Xylose-deficient analog9.822.1

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